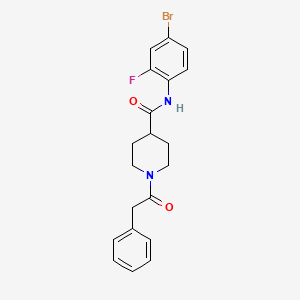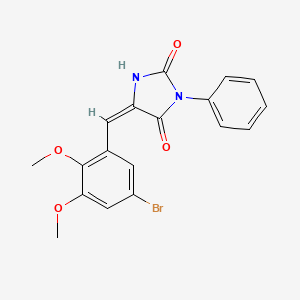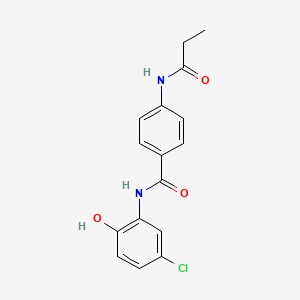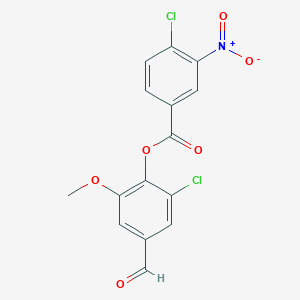![molecular formula C25H24ClFN2O3S B3666266 N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B3666266.png)
N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide
Overview
Description
“N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group, a benzyl group substituted with chlorine and fluorine, and a dihydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide” typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination of 2-chloro-6-fluorotoluene.
Coupling with Dihydroisoquinoline: The benzyl chloride intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding benzylisoquinoline derivative.
Sulfonamide Formation: The final step involves the reaction of the benzylisoquinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the sulfonamide group or the benzyl group.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides are known for their use in treating bacterial infections. This compound could be explored for its efficacy in treating specific infections or as a lead compound for developing new drugs.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemicals. This compound may have applications in these areas due to its structural features.
Mechanism of Action
The mechanism of action of “N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide” would likely involve interactions with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in treating bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
What sets “N-(2-chloro-6-fluorobenzyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFN2O3S/c1-18-9-11-21(12-10-18)33(31,32)29(16-22-23(26)7-4-8-24(22)27)17-25(30)28-14-13-19-5-2-3-6-20(19)15-28/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDCENMIFYSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B3666189.png)
![ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3666193.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3666199.png)
![ethyl (3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3666215.png)

![N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666228.png)

![methyl 4-[5-[(Z)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3666237.png)
![4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B3666238.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666249.png)
![N~2~-benzyl-N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3666258.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3666272.png)
